molecular formula C8H16N2O B3381816 1-(2-Aminoethyl)azepan-2-one CAS No. 27431-27-2

1-(2-Aminoethyl)azepan-2-one

Cat. No.: B3381816
CAS No.: 27431-27-2
M. Wt: 156.23 g/mol
InChI Key: KLDLDHUPFARPDZ-UHFFFAOYSA-N
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Description

Contextualization of Azepan-2-one (B1668282) Scaffolds in Modern Organic and Medicinal Chemistry Research

The azepan-2-one scaffold, a seven-membered lactam, is a privileged structure in medicinal chemistry. Its derivatives are recognized as core components in a variety of biologically active compounds. Researchers have successfully developed azepane-based molecules with potent pharmacological activities. For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one have been identified as a novel class of cannabinoid type 2 (CB2) receptor agonists, which show potential for treating inflammatory pain. acs.orgresearchgate.net These compounds demonstrated high selectivity and efficacy in rodent models of inflammatory pain. acs.orgresearchgate.net

Furthermore, research into 3-(acylamino)azepan-2-ones has led to the discovery of broad-spectrum chemokine inhibitors that are stable and orally available, showing powerful anti-inflammatory effects at low doses. acs.org The exploration of chiral bicyclic azepanes has also yielded potent inhibitors of monoamine transporters, suggesting their potential for targeting neuropsychiatric disorders. acs.orgnih.gov These examples underscore the versatility of the azepan-2-one scaffold in developing new therapeutic agents.

Significance of Seven-Membered Nitrogen Heterocycles as Core Structures in Chemical Biology

Seven-membered nitrogen heterocycles, including azepanes and azepines, are crucial structural motifs in numerous drugs and drug candidates. nih.gov While naturally occurring compounds with these rings are relatively rare in approved therapeutics, synthetic and semi-synthetic versions are predominant. nih.gov Their importance stems from their inherent three-dimensional character, which provides access to a vast conformational space when interacting with biological targets. bohrium.com

This structural feature allows them to be adapted for a wide range of biological activities, targeting conditions such as central nervous system (CNS) diseases, as well as acting as antibacterial, anticancer, antiviral, and antiparasitic agents. nih.gov The development of new synthetic methods, including transition metal-catalyzed reactions and cascade processes, continues to drive the discovery of novel bioactive seven-membered heterocycles. utas.edu.au

Overview of Research Trajectories for N-Substituted Azepan-2-ones

Research into N-substituted azepan-2-ones focuses on modifying the nitrogen atom of the lactam ring to tune the molecule's properties and biological activity. The introduction of different substituents allows for the systematic exploration of structure-activity relationships (SAR). For example, the Aubé reaction has been utilized to synthesize N-cyclopentenyl-lactams, which are structurally related to nucleosides and may possess pharmaceutical relevance. beilstein-journals.org

The overarching goal is often to create libraries of diverse compounds for screening against various biological targets. The N-substituent can influence factors such as solubility, metabolic stability, and binding affinity to target proteins. The investigation into N-benzylated bicyclic azepanes, for instance, revealed a potent inhibitor for monoamine transporters, highlighting how N-substitution can confer specific neuropharmacological properties. acs.orgnih.gov

Rationale for the Academic Investigation of 1-(2-Aminoethyl)azepan-2-one

While specific research applications for this compound are not extensively detailed in published literature, its academic investigation is driven by its potential as a versatile chemical building block. The structure combines the privileged seven-membered azepan-2-one ring with a reactive primary aminoethyl side chain. This amino group serves as a chemical handle for further modification, allowing for the straightforward synthesis of a wide array of derivatives through reactions like acylation, alkylation, and reductive amination.

The rationale for its study is analogous to that of similar compounds like 1-(2-aminoethyl)pyrrolidin-2-one, which is used as a scaffold for drug development and an intermediate in organic synthesis. By using this compound, chemists can systematically create new molecular entities for high-throughput screening in drug discovery programs, aiming to identify novel compounds with therapeutic potential across various disease areas.

Chemical Identity and Properties

Below are tables detailing the chemical identifiers and properties for this compound and its common salt forms.

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 27431-27-2 bldpharm.com
Molecular Formula C₈H₁₆N₂O bldpharm.com
Molecular Weight 156.23 g/mol bldpharm.com
MDL Number MFCD09808169 bldpharm.com

| SMILES | NCCN1CCCCCC1=O | bldpharm.com |

Table 2: Chemical Properties of this compound Hydrochloride

Property Value Source(s)
CAS Number 72649-25-3 a2bchem.commolport.com
Molecular Formula C₈H₁₇ClN₂O a2bchem.commolport.com
Molecular Weight 192.69 g/mol bldpharm.com
MDL Number MFCD09028176 a2bchem.com

| SMILES | NCCN1CCCCCC1=O.Cl | a2bchem.commolport.com |

Table 3: Chemical Properties of this compound Hydrobromide

Property Value Source(s)
CAS Number 1209789-56-9 aablocks.comsigmaaldrich.com
Molecular Formula C₈H₁₇BrN₂O aablocks.comcymitquimica.com
Molecular Weight 237.14 g/mol cymitquimica.combldpharm.com
MDL Number MFCD13196122 aablocks.com

| SMILES | NCCN1CCCCCC1=O.Br | aablocks.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-7-10-6-3-1-2-4-8(10)11/h1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLDHUPFARPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501591
Record name 1-(2-Aminoethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27431-27-2
Record name 1-(2-Aminoethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Route Optimization for 1 2 Aminoethyl Azepan 2 One and Its Analogs

Retrosynthetic Analysis of the 1-(2-Aminoethyl)azepan-2-one Framework

A retrosynthetic analysis of this compound reveals several potential synthetic pathways originating from simpler, readily available precursors. The primary disconnection points are the N-C bond of the aminoethyl side chain and the amide bond within the seven-membered azepan-2-one (B1668282) ring.

Disconnection I: N-Alkylation Route

The most straightforward disconnection is the bond between the azepane nitrogen and the ethylamino group. This leads to two primary synthons: azepan-2-one (ε-caprolactam) and a protected 2-aminoethyl fragment. This approach positions ε-caprolactam as a key intermediate. The forward synthesis would involve the N-alkylation of ε-caprolactam with a suitable electrophile, such as a protected 2-haloethylamine or an aziridine (B145994) derivative, followed by deprotection of the terminal amino group.

Disconnection II: Ring Formation Route

A more fundamental disconnection involves breaking the amide bond of the lactam ring itself. This opens the seven-membered ring to a linear precursor, specifically a derivative of 6-aminohexanoic acid. In this strategy, the aminoethyl side chain would be introduced prior to the cyclization step. The forward synthesis would then require the cyclization of this functionalized amino acid derivative to form the azepan-2-one ring, a process often referred to as lactamization. vulcanchem.com

Disconnection III: Alternative Precursors

For analogs and substituted derivatives, alternative retrosynthetic strategies can be envisioned. One such approach involves the decarboxylative ring-opening of a precursor like 3-(4-chlorophenyl)-oxazolidin-2-one with a cyclic amine, which has been used to construct N-aminoethyl cyclic amine cores. mdpi.com This highlights the modularity of synthesizing analogs by altering the cyclic amine or the oxazolidinone component.

These primary retrosynthetic pathways guide the selection of specific synthetic methodologies for constructing the target molecule and its analogs, with the choice often depending on the desired substitution pattern, scalability, and stereochemical requirements.

Contemporary Approaches to Azepan-2-one Ring Formation

The formation of the azepan-2-one (or caprolactam) ring is a cornerstone of the synthesis. Modern organic synthesis offers a diverse toolkit for constructing this seven-membered lactam, ranging from classical rearrangements to sophisticated ring-expansion and cycloaddition strategies.

The Beckmann rearrangement is a fundamental and industrially significant method for synthesizing amides from oximes, most notably in the large-scale production of ε-caprolactam, the precursor to Nylon-6. numberanalytics.comresearchgate.net The reaction involves the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. masterorganicchemistry.com

The classical process utilizes strong acids like sulfuric acid or oleum. However, contemporary research focuses on developing more environmentally benign and efficient catalytic systems. researchgate.net A variety of catalysts have been explored to facilitate this transformation under milder conditions. numberanalytics.compublish.csiro.au

Key Developments in Beckmann Rearrangement Catalysis:

Solid Acids and Heterogeneous Catalysts: Zeolites, nano SiO₂, and Ti/montmorillonite have been investigated to replace corrosive liquid acids, simplifying product isolation and catalyst recycling. scielo.org.mx

Ionic Liquids: Brønsted acidic ionic liquids have emerged as effective solvents and catalysts, offering high catalytic activity under mild conditions and enabling catalyst reuse. researchgate.net

Novel Reagents: Reagents such as P₂O₅ in ionic liquids, phosphorus pentachloride, and pivaloyl chloride have been successfully employed to promote the rearrangement. researchgate.netscielo.org.mx

The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by the migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen, breaking the N-O bond. The resulting nitrilium ion is then attacked by water to yield the final amide product after tautomerization. masterorganicchemistry.com

Catalyst/ReagentSolvent/ConditionsYieldReference
Polyphosphoric Acid120°CGood publish.csiro.au
P₂O₅ in Ionic LiquidMild conditionsHigh researchgate.net
Nano Fe₃O₄Ultrasound, H₂O, 60°C98% scielo.org.mx
Sulfuric Acid in Ionic Liquid110°C, 15 minHigh Conversion & Selectivity researchgate.net

Ring-expansion reactions provide a powerful and versatile strategy for constructing the seven-membered azepane framework from more readily available five- or six-membered rings. nih.govresearchgate.net These methods are particularly valuable for accessing complex and polysubstituted azepane derivatives. manchester.ac.uk

Prominent Ring-Expansion Methodologies:

Palladium-Catalyzed Rearrangements: A notable modern approach involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines. northumbria.ac.ukrsc.org This method is tolerant of various functional groups and can proceed with high retention of enantiomeric purity, making it suitable for asymmetric synthesis. northumbria.ac.ukrsc.org

Photochemical Dearomatization: An innovative strategy uses blue light to mediate the photochemical dearomative ring expansion of simple nitroarenes. This process transforms a six-membered aromatic ring into a seven-membered azepane system in two steps, opening access to a unique area of chemical space. manchester.ac.uk

Cascade Reactions: Cascade ring expansions, where an initial cyclization is followed in situ by one or more ring-enlarging steps, offer an efficient route to medium-sized rings and macrocycles without requiring high-dilution conditions. rsc.org

Classical Rearrangements: Methods like the Schmidt and Tiffeneau–Demjanov rearrangements are also employed for the one-carbon expansion of cyclohexanone derivatives to azepanones. nih.gov

Reaction TypeStarting MaterialKey Reagents/CatalystProductKey FeaturesReference
Pd-Catalyzed Allylic Amine Rearrangement2-Alkenyl PyrrolidinePd₂(dba)₃, LigandAzepane DerivativeTwo-carbon expansion, stereoretentive. northumbria.ac.uk northumbria.ac.ukrsc.org
Photochemical Ring ExpansionNitroareneBlue Light, HydrogenolysisPolysubstituted AzepaneDearomative expansion of benzene (B151609) ring. manchester.ac.uk manchester.ac.uk
Hydroxyalkyl Azide-MediatedCyclic KetoneHydroxyalkyl AzideLactam (Azepan-2-one)Asymmetric pathway to lactams. nih.gov nih.gov
Aza-Prins Cyclization/EliminationN/AN/ATetrahydroazepineForms unsaturated azacycles. researchgate.net researchgate.net

Cycloaddition and aminocyclization reactions represent convergent and atom-economical pathways to construct the azepane ring system, often building significant molecular complexity in a single step.

[4+3] Cycloadditions: The Lewis acid-catalyzed (4+3) annulation between donor-acceptor cyclopropanes and 2-aza-1,3-dienes has been developed for the highly diastereoselective synthesis of densely substituted azepanones. nih.gov

[3+2] Cycloadditions: While typically used for five-membered rings, variations and cascade processes involving [3+2] cycloadditions of species like azomethine ylides can lead to more complex heterocyclic systems. uchicago.edu

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions of macrocyclic enediynes provide a route to fused polycyclic systems containing the azepane motif. nih.gov

Aza-Cope Rearrangement Cascade: A sequence involving Rh(II)-catalyzed intramolecular cyclopropanation of a dienyltriazole generates a transient 1-imino-2-vinylcyclopropane, which undergoes a 1-aza-Cope rearrangement to furnish fused dihydroazepine derivatives. nih.gov

Intramolecular Aminocyclization: The cyclization of a linear precursor containing both an amine and a suitable electrophilic site is a fundamental strategy. For instance, intramolecular aminocyclization has been employed as a key step in the synthesis of azepane-containing natural product analogs. acs.org

These methods highlight the power of pericyclic and transition-metal-catalyzed reactions in modern heterocyclic chemistry to access challenging seven-membered ring structures.

Stereoselective and Enantioselective Synthesis of Azepan-2-one Derivatives

While this compound itself is achiral, the synthesis of its chiral analogs and derivatives is of significant interest. Achieving stereocontrol in the formation of substituted azepan-2-one rings is a synthetic challenge that is addressed using chiral auxiliaries and catalytic asymmetric methods. acs.orgfigshare.com

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

Oxazolidinones: Evans-type oxazolidinones are widely used auxiliaries. They can be acylated and the resulting N-acyl derivatives undergo highly diastereoselective alkylations, aldol (B89426) additions, and Michael additions. wikipedia.org To overcome issues with cleavage, newer-generation auxiliaries like the "SuperQuat" oxazolidin-2-one have been developed to ensure clean removal. bath.ac.uk

Camphorsultam: This auxiliary provides excellent stereocontrol in a variety of reactions, including Michael additions and Claisen rearrangements, often inducing high levels of diastereoselectivity. wikipedia.org

Pseudoephedrine: Used as a practical chiral auxiliary, pseudoephedrine forms amides that can be deprotonated to form a chiral enolate. Subsequent reactions with electrophiles proceed with high diastereoselectivity, controlled by the auxiliary's stereochemistry. wikipedia.org

Sulfur-Based Auxiliaries: Chiral auxiliaries containing sulfur, such as 1,3-oxazolidine-2-thiones derived from amino acids, have demonstrated superior performance in many asymmetric transformations, including aldol reactions. researchgate.net

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is highly atom-economical and is central to modern green chemistry. chiralpedia.com

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations.

A temporary-bridge strategy using an organocatalyzed domino reaction has been developed for the first enantioselective synthesis of azepane moieties. rsc.org This approach uses an annulation of α-ketoamides with enals to create a bridged intermediate that can be converted to various optically active azepane derivatives. rsc.org

Chiral phosphoric acids derived from BINOL or H8-BINOL are powerful Brønsted acid catalysts for a wide range of enantioselective reactions, including Mannich reactions and Friedel-Crafts alkylations that can be adapted for the synthesis of complex heterocycles. nih.govfrontiersin.org

Transition Metal Catalysis: Chiral complexes of transition metals are highly effective catalysts for asymmetric synthesis.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral olefin is a powerful method for creating stereocenters. Knowles pioneered this field, demonstrating that chiral phosphine (B1218219) ligands on rhodium catalysts could produce L-DOPA with high enantiomeric excess. chiralpedia.com This principle is broadly applicable.

Palladium-Catalyzed Reactions: Asymmetric palladium-catalyzed reactions, such as the two-carbon ring expansion of allylic amines, can proceed with high enantioretention, directly yielding enantioenriched azepane systems from chiral precursors. northumbria.ac.uk

Phosphine-Catalyzed Annulations: Chiral phosphines can act as nucleophilic catalysts. A key example is the phosphine-catalyzed [3+2] annulation between an imine and an allenoate, which has been used to construct chiral pyrrolidines en route to complex azepane-containing alkaloids with excellent enantioselectivity (94% ee). nih.gov

MethodCatalyst / AuxiliaryReaction TypeStereoselectivityReference
OrganocatalysisChiral diarylprolinol silyl (B83357) etherDomino AnnulationHigh diastereo- and enantioselectivity rsc.org
Chiral AuxiliaryPseudoephedrineAlkylationHigh diastereoselectivity wikipedia.org
Metal CatalysisChiral Phosphine[3 + 2] Annulation94% ee nih.gov
OrganocatalysisH₈-BINOL-based Phosphoric AcidMannich Reactionup to 98% ee, 98/2 dr nih.gov
Metal CatalysisPd₂(dba)₃ / Chiral LigandRing ExpansionHigh enantioretention northumbria.ac.uk

Control of Relative and Absolute Stereochemistry

The stereochemical architecture of the azepan-2-one core and its substituents is crucial for its application in pharmaceuticals and materials science. Achieving precise control over both relative and absolute stereochemistry is a significant challenge in the synthesis of this compound and its analogs. Modern synthetic methods have moved beyond classical resolutions to employ more sophisticated asymmetric strategies.

Key approaches to instituting stereocontrol in azepane ring systems include:

Substrate-Controlled Reactions: The inherent chirality of a starting material can direct the stereochemical outcome of subsequent transformations. For instance, starting with a chiral pool material allows for the transfer of stereochemistry to the final azepane product.

Asymmetric Catalysis: The use of chiral catalysts to create stereocenters is a powerful tool. A notable example is the osmium-catalyzed tethered aminohydroxylation, which can install a new C-N bond with high regio- and stereocontrol on a precursor molecule, setting the stage for cyclization into a stereodefined azepane. nih.gov This method has been successfully applied to the synthesis of polyhydroxylated azepane iminosugars. nih.gov

Intramolecular Cycloadditions: Reactions like the type 2 intramolecular Diels-Alder (T2IMDA) cyclization of precursors containing an acylnitroso dienophile can construct the azepane skeleton with excellent stereochemical control. acs.org The resulting oxazinolactams can be reductively cleaved to yield highly substituted azepan-2-ones, where the stereocenters are set during the key cycloaddition step. acs.org

Photocatalytic Deracemization: Emerging techniques in photochemistry offer novel ways to control stereochemistry. Visible-light-driven triplet sensitization can be used for the deracemization of racemic mixtures, including for related seven-membered lactam structures, thereby achieving high enantiomeric excess from a racemic starting material. chemrxiv.org

These methodologies allow for the precise construction of chiral azepan-2-one cores, which is a critical prerequisite for synthesizing enantiomerically pure analogs of this compound.

Table 1: Methodologies for Stereochemical Control in Azepane Synthesis

MethodologyDescriptionKey AdvantageReference
Asymmetric AminohydroxylationOsmium-catalyzed reaction on an allylic alcohol precursor to form a new C-N bond with high stereocontrol prior to cyclization.Excellent regio- and stereoselectivity for hydroxyl and amino group installation. nih.gov
Intramolecular Diels-Alder (T2IMDA)Cyclization of a C-2 tethered diene with an acylnitroso dienophile to form a bicyclic oxazinolactam intermediate.Sets multiple stereocenters on the core ring structure in a single step. acs.org
Photocatalytic DeracemizationUse of a photosensitizer and visible light to convert a racemic mixture into a single enantiomer.Allows for the "correction" of stereochemistry post-synthesis, a contra-thermodynamic process. chemrxiv.org

Regioselective Introduction and Modification of the 2-Aminoethyl Side Chain at the N1-Position

The introduction of the 2-aminoethyl side chain specifically at the N1 nitrogen of the azepan-2-one (ε-caprolactam) ring is a critical synthetic step that requires high regioselectivity to avoid competing reactions at the lactam carbonyl or the side-chain amine.

Several strategies have been developed for this N-alkylation:

Classical N-Alkylation: This approach typically involves the reaction of the azepan-2-one anion (formed with a strong base like sodium hydride) with a 2-haloethylamine derivative (e.g., 2-bromoethylamine (B90993) hydrobromide). A significant challenge is the nucleophilicity of the primary amine on the side chain, which necessitates the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, during the alkylation step. The protecting group is then removed in a subsequent step.

Reductive Amination: An alternative route involves the reaction of azepan-2-one with aminoacetaldehyde or its synthetic equivalents, followed by reduction. This method can be less direct due to the instability of aminoacetaldehyde. A more practical variant is the reductive amination of N-Boc-aminoacetaldehyde followed by deprotection.

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern, atom-economical approach utilizes an alcohol as the alkylating agent. rsc.orgnih.gov In this case, 2-aminoethanol would be reacted with azepan-2-one in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). rsc.orgresearchgate.net The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the lactam nitrogen, regenerating the catalyst and producing water as the only byproduct. This method is highly regioselective for the N-position and avoids the need for pre-activating the alkylating agent with a halogen. rsc.org The primary amine of 2-aminoethanol would likely still require protection to prevent self-condensation or reaction with the intermediate aldehyde.

Michael Addition: For analogs with unsaturation in the side chain, Michael addition of the lactam nitrogen to an activated alkene like acrylonitrile, followed by reduction of the nitrile, provides another pathway to a functionalized side chain.

The choice of method depends on the desired scale, available starting materials, and tolerance for protecting group manipulations.

Comparative Analysis of Synthetic Efficiencies, Yields, and Green Chemistry Principles

Evaluating synthetic routes involves more than just the final product yield; it requires a holistic analysis of efficiency and environmental impact. Green chemistry metrics provide a quantitative framework for this comparison. acs.org Key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). ethernet.edu.etresearchgate.netmdpi.com

Let's compare three hypothetical routes to this compound:

Route A (Classical): N-alkylation of azepan-2-one with N-Boc-2-bromoethylamine, followed by deprotection.

Route B (Reductive Amination): Reaction of azepan-2-one with N-Boc-aminoacetaldehyde and a reducing agent, followed by deprotection.

Route C (Green Catalysis): "Borrowing Hydrogen" reaction between azepan-2-one and N-Boc-2-aminoethanol.

Table 2: Comparative Analysis of Synthetic Routes using Green Chemistry Metrics

MetricRoute A (Classical Alkylation)Route B (Reductive Amination)Route C (Borrowing Hydrogen)
Overall Yield (Estimated)Good (~70-80%)Moderate (~60-75%)Good to Excellent (~75-90%)
Atom Economy (AE)Low (Generates stoichiometric salt byproduct, e.g., NaBr, in the alkylation step).Moderate (The reducing agent adds to the waste stream, but better than Route A).High (Theoretically produces only water as a byproduct from the coupling).
Process Mass Intensity (PMI)High (Requires stoichiometric base, solvent for reaction and purification, and separate protection/deprotection steps).High (Similar solvent and purification burden to Route A, plus a stoichiometric reductant).Lower (Fewer steps, catalytic reagents, and potentially less solvent, leading to less overall mass waste per kg of product). acs.org
E-Factor (kg waste/kg product)High (Inversely related to PMI, reflects significant waste from byproducts and process aids). digitellinc.comHigh (Similar to Route A, but potentially slightly lower depending on the reductant).Low (The ideal E-Factor approaches zero; this route is the closest).
Green Chemistry Principles AdherencePoor (Low atom economy, generates hazardous waste).Moderate (Improves on atom economy slightly but still reliant on stoichiometric reagents).Good (High atom economy, catalytic process, waste prevention by design). acs.org

From this analysis, the "Borrowing Hydrogen" approach (Route C) is demonstrably the most efficient and environmentally benign method on paper. It excels by maximizing atom economy and minimizing waste through a catalytic, convergent process, aligning well with the principles of green chemistry. rsc.orgdigitellinc.com

Total Synthesis Approaches and the Role of this compound as a Key Intermediate

Functionalized lactams are powerful building blocks in the total synthesis of complex natural products and pharmaceuticals. While ε-caprolactam itself is the monomer for Nylon-6, its derivatives are key intermediates in medicinal chemistry, appearing in drugs such as the ACE inhibitor Benazepril and the CGRP receptor antagonist Telcagepant. researchgate.net

This compound, specifically, serves as a versatile bifunctional intermediate. Its structure contains:

A lactam moiety , which can undergo various transformations such as reduction to a cyclic amine (azepane), ring-opening to form a linear amino acid derivative, or further substitution at the α-carbon.

A primary amino group on the side chain, which provides a nucleophilic handle for a wide range of coupling reactions. It can be acylated, alkylated, or used in peptide bond formation, allowing for the facile attachment of other complex fragments.

In the context of total synthesis, this compound could be employed in several ways:

As a Scaffold: The azepan-2-one ring can form the core of a target molecule, with the aminoethyl side chain acting as an anchor point for building out further complexity. This is particularly relevant for the synthesis of alkaloids or other nitrogen-containing natural products that feature a seven-membered ring. acs.org

As a Precursor to Fused Ring Systems: The side chain can be functionalized and then cyclized back onto the azepane ring to create bicyclic or more complex polycyclic systems, which are common motifs in natural products.

The strategic placement of two distinct reactive sites (the lactam and the primary amine) within a single, relatively simple molecule makes this compound and its analogs valuable assets for synthetic chemists aiming to construct complex molecular architectures efficiently.

Structure Activity Relationship Sar and Systematic Structural Modification Studies of 1 2 Aminoethyl Azepan 2 One Derivatives

Design Principles for Analog Generation

The generation of analogs of 1-(2-Aminoethyl)azepan-2-one is guided by several key principles aimed at elucidating the chemical features essential for its biological activity. The primary objectives include the identification of the pharmacophore, the enhancement of potency and selectivity, and the optimization of pharmacokinetic properties.

A central strategy involves the exploration of the chemical space around the lead compound through isosteric and bioisosteric replacements. This approach systematically substitutes functional groups with others that possess similar steric and electronic properties to probe their importance in molecular recognition. Furthermore, the principles of conformational constraint are often applied. By introducing rigid elements or cyclizations, the conformational flexibility of the molecule can be reduced, which may lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a biological target.

Another design consideration is the potential for metabolic activation into reactive species. medicinal chemistry strategies often focus on modifying the structure to block potential sites of metabolism or to introduce groups that favor alternative, non-toxic metabolic pathways. This proactive approach aims to design safer chemical entities from the outset.

Systematic Derivatization of the Azepan-2-one (B1668282) Core for Mechanistic Probing

The azepan-2-one (or caprolactam) ring is a key structural feature of this compound. Systematic derivatization of this core is undertaken to understand its role in orienting the side chain and its potential direct interactions with biological targets. Modifications can include altering the ring size, introducing substituents at various positions on the ring, and replacing the lactam functionality with other chemical groups.

For instance, expanding or contracting the seven-membered ring to an eight-membered or six-membered lactam, respectively, can provide insights into the optimal ring conformation for biological activity. The introduction of alkyl, aryl, or functional groups at positions 3 through 7 of the azepan-2-one ring can probe for additional binding pockets or steric hindrances in the target's binding site. Each modification provides a piece of the puzzle in building a comprehensive SAR model, which is instrumental for understanding the mechanism of action at a molecular level.

Modifications of the 2-Aminoethyl Side Chain: Impact on Molecular Interactions

The 2-aminoethyl side chain is a critical component of this compound, likely playing a pivotal role in its interactions with biological targets. Modifications to this side chain are expected to have a significant impact on the compound's properties.

The primary amine of the 2-aminoethyl side chain is a key functional group that can be readily modified for research purposes. Its basic nature allows for the formation of various salts by treatment with different acids. This is often exploited to improve physicochemical properties such as solubility and crystallinity, which are crucial for in vitro and in vivo studies. The choice of the counter-ion can influence these properties without altering the core structure of the parent compound, making it a valuable tool for formulation development and experimental assays.

Alkylation and acylation of the terminal amino group introduce a range of substituents that can systematically probe the steric and electronic requirements of the binding site. Mono- or di-alkylation with small alkyl groups such as methyl or ethyl can explore the space available in the binding pocket. Larger or more complex alkyl groups can be introduced to probe for additional hydrophobic interactions.

Acylation with various acyl chlorides or anhydrides results in the formation of amides. This modification changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group, whether it be a simple acetyl group or a more complex aromatic or heterocyclic moiety, can significantly alter the binding affinity and selectivity of the derivative.

Investigating Substituent Effects on Binding Affinity and Selectivity in In Vitro Assays

The systematic introduction of substituents on both the azepan-2-one core and the 2-aminoethyl side chain allows for a quantitative investigation of their effects on binding affinity and selectivity. In vitro binding assays, utilizing purified receptors, enzymes, or other target proteins, are employed to determine the binding constants (e.g., Ki or Kd) of the synthesized analogs.

The data generated from these assays are crucial for establishing a quantitative SAR (QSAR). By correlating the physicochemical properties of the substituents (such as their size, hydrophobicity, and electronic character, often described by Hammett parameters) with their biological activity, mathematical models can be developed. These models can then be used to predict the activity of yet unsynthesized compounds, thereby guiding further optimization efforts.

Table 1: Hypothetical Binding Affinities of this compound Derivatives

CompoundR1 (on Azepan-2-one)R2 (on Aminoethyl)Binding Affinity (Ki, nM)
1HH150
24-MethylH125
34-ChloroH200
4HMethyl180
5HAcetyl350
64-MethylAcetyl300

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and its Influence on Molecular Recognition Processes

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The pharmacological properties of small organic molecules are intrinsically linked to their 3D structure and the ensemble of energetically accessible conformations. nih.gov Conformational analysis of this compound and its derivatives is therefore essential for understanding the molecular recognition processes.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations of these molecules in different environments. nih.gov These studies can reveal how different substituents influence the conformational landscape of the azepan-2-one ring and the orientation of the 2-aminoethyl side chain.

The "bioactive conformation," the specific 3D structure that the molecule adopts when bound to its target, may not be the lowest energy conformation in solution. Molecular recognition processes, including the induced-fit mechanism, can involve conformational changes in both the ligand and the target. arxiv.orgplos.org Therefore, understanding the energetic cost of adopting the bioactive conformation is a key aspect of rational drug design. A conformational mismatch between a ligand and its primary target can, in some cases, improve the selectivity of the recognition process, acting as a form of "conformational proofreading". arxiv.orgplos.org

Ligand Efficiency and Lipophilicity Metrics in the Optimization of Research Tools

In the contemporary landscape of chemical biology and pharmacology, the optimization of small molecule probes and research tools is guided by a range of quantitative parameters that extend beyond simple potency. Among the most critical of these are ligand efficiency (LE) and lipophilic ligand efficiency (LLE), metrics that provide a more nuanced understanding of a compound's utility and potential for further development. These indices are particularly valuable in assessing the quality of a chemical series and in guiding the systematic structural modification of a lead compound, such as this compound, to enhance its properties as a high-fidelity research tool.

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a useful metric for normalizing potency with respect to molecular size, thereby identifying compounds that achieve their biological activity through efficient and specific interactions with their target, rather than through sheer size and numerous non-specific contacts. A higher LE value is generally indicative of a more promising starting point for optimization.

Lipophilic ligand efficiency, on the other hand, relates a compound's potency to its lipophilicity. This is a critical parameter, as excessive lipophilicity can lead to a host of undesirable properties in a research tool, including poor solubility, non-specific binding to off-target proteins and membranes, and metabolic instability. A high LLE value signifies that a compound achieves its potency without an undue penalty in lipophilicity, a characteristic of a well-designed and specific molecular probe.

To illustrate the practical application of these metrics in the optimization of research tools derived from this compound, a hypothetical case study is presented below. In this scenario, a series of derivatives of the parent compound were synthesized and evaluated for their inhibitory activity against a hypothetical enzyme, "Azepanone Kinase." The goal of this theoretical medicinal chemistry campaign is to develop a potent and selective inhibitor of Azepanone Kinase for use as a chemical probe in cellular and in vivo studies.

The following data tables summarize the biological activity and physicochemical properties of a selection of these hypothetical derivatives, along with their calculated LE and LLE values.

Table 1: Biological Activity and Physicochemical Properties of this compound Derivatives

Compound IDStructureR GroupIC50 (nM)pIC50MW ( g/mol )Heavy Atom CountclogP
1 H10006.00142.2010-0.5
2 Methyl5006.30156.23110.0
3 Ethyl2506.60170.25120.5
4 Phenyl507.30218.29152.0
5 4-Fluorophenyl257.60236.28162.2
6 4-Chlorophenyl108.00252.74162.7
7 4-Methoxyphenyl (B3050149)157.82248.32172.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Ligand Efficiency and Lipophilicity Metrics for this compound Derivatives

Compound IDpIC50Heavy Atom CountclogPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1 6.0010-0.50.606.50
2 6.30110.00.576.30
3 6.60120.50.556.10
4 7.30152.00.495.30
5 7.60162.20.485.40
6 8.00162.70.505.30
7 7.82172.10.465.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From the analysis of these hypothetical data, several key structure-activity relationships and optimization principles can be discerned. The initial modifications, progressing from the unsubstituted parent compound 1 to the methyl and ethyl derivatives (2 and 3 ), result in a modest increase in potency. However, the ligand efficiency shows a slight downward trend, suggesting that while the added alkyl groups contribute to binding, they do so with diminishing returns in terms of efficiency.

A significant leap in potency is observed with the introduction of a phenyl ring (4 ). This modification likely introduces favorable pi-stacking or hydrophobic interactions within the active site of Azepanone Kinase. Despite the substantial increase in potency, the LE value drops more significantly, indicating that the increase in molecular size is outpacing the gain in binding energy. Furthermore, the LLE decreases, highlighting the increased lipophilicity of the phenyl-substituted derivative.

Further optimization through substitution on the phenyl ring yields compounds with even greater potency. The 4-fluorophenyl derivative (5 ) and the 4-chlorophenyl derivative (6 ) exhibit the highest potencies in this series. Notably, the introduction of the chloro group in compound 6 leads to a slight improvement in the LE value compared to the other phenyl derivatives, suggesting a more efficient interaction. The 4-methoxyphenyl derivative (7 ) also shows good potency, and its LLE is notably higher than that of the other aromatic derivatives, indicating a better balance of potency and lipophilicity.

In the context of developing a research tool, compound 6 stands out due to its high potency. However, its relatively high clogP and consequently lower LLE might be a concern for in vivo applications where solubility and non-specific binding are critical. Compound 7 , while slightly less potent than 6 , presents a more attractive profile when considering both potency and lipophilicity, as reflected in its higher LLE. The selection between these two compounds would depend on the specific requirements of the intended biological experiments. For in vitro assays where high potency is paramount, compound 6 might be preferred. For in vivo studies, the more balanced profile of compound 7 could be more advantageous.

This hypothetical case study underscores the importance of not solely focusing on potency during the optimization of a research tool. The judicious use of ligand efficiency and lipophilicity metrics can guide medicinal chemists in designing molecules that are not only potent but also possess the physicochemical properties necessary for them to function effectively and specifically in complex biological systems.

Mechanistic Investigations of Molecular and Cellular Interactions of 1 2 Aminoethyl Azepan 2 One

In Vitro Target Identification and Validation Methodologies

The identification and validation of molecular targets for bioactive compounds like 1-(2-Aminoethyl)azepan-2-one are crucial first steps in understanding their mechanism of action. A variety of in vitro methods are employed for this purpose.

Affinity-based methods are a common starting point. These techniques, such as affinity purification, rely on the principle that a protein binding to a small molecule with high affinity is likely its biological target. This often involves immobilizing the compound of interest on a solid support and using it to "fish" for interacting proteins from cell lysates.

Another powerful technique is Activity-Based Protein Profiling (ABPP), which uses probes that covalently bind to active sites of enzymes. This method is particularly useful for identifying enzyme targets within complex biological mixtures. Quantitative proteomics approaches, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can also be used to identify protein targets by comparing the proteomes of cells treated with the compound to untreated cells.

Once potential targets are identified, validation is essential. Correlation analysis is a versatile method that assesses the relationship between the compound's binding affinity to the target and its observed cellular or physiological effect. Genetic approaches, where the gene for the putative target is knocked down or mutated, can also provide strong evidence for target validation. If cells with reduced expression of the target protein show altered sensitivity to the compound, it strongly suggests a direct interaction.

For a compound to be considered for further investigation, such as target identification studies, it typically needs to show significant activity in initial screenings, for instance, a whole-cell EC50 of less than 1uM against a particular pathogen like Plasmodium.

Enzyme Inhibition and Activation Studies (Mechanism-focused, e.g., acetylcholinesterase, DNA gyrase, other enzyme families)

The this compound scaffold and its derivatives have been investigated for their effects on various enzymes, revealing both inhibitory and activating properties.

Acetylcholinesterase (AChE) Inhibition: Derivatives of the related compound 1-(2-aminoethyl)pyrrolidine (B145720) have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). Deficiency in acetylcholine is a key factor in the pathology of Alzheimer's disease. Some of these derivatives have shown potent and selective inhibition of AChE, with IC50 values in the low nanomolar range. Kinetic studies of some of these inhibitors have revealed a mixed-type inhibition mechanism, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding can be advantageous, as the PAS is also implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Carbonic Anhydrase Activation: In contrast to inhibition, certain amines and amino acids, including compounds structurally related to this compound, have been shown to activate carbonic anhydrases (CAs). For instance, studies on the β-carbonic anhydrase from Escherichia coli (EcoCAβ) and the ι-carbonic anhydrase from Burkholderia territorii (BteCAι) demonstrated activation by a range of amino acids and amines. Activation constants (KA) for these compounds were in the micromolar range.

Other Enzyme Interactions: The broader chemical space around this scaffold has been explored for interactions with other enzyme families. For example, derivatives have been designed as inhibitors of the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a target in cancer therapy. Additionally, some compounds have been investigated as inhibitors of aminoglycoside acetyltransferases (AACs), enzymes that confer bacterial resistance to aminoglycoside antibiotics. One such inhibitor, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, was found to inhibit the acetylation of aminoglycosides in vitro.

Below is a table summarizing the enzyme interaction data for compounds related to this compound.

EnzymeInteraction TypeCompound TypePotency (IC50/KA)Reference
Acetylcholinesterase (AChE)Inhibition1-(2-aminoethyl)pyrrolidine derivativesLow nM to µM,
β-Carbonic Anhydrase (EcoCAβ)ActivationAmines and amino acidsµM range
ι-Carbonic Anhydrase (BteCAι)ActivationAmines and amino acids3.9 to 13.3 µM,
Polo-like Kinase 1 (Plk1) PBDInhibitionTriazoloquinazolinone-based compounds~450 nM (for reference peptide)
Aminoglycoside Acetyltransferase (AAC)Inhibition1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol34.9 - 39.7 µM

Receptor Binding Affinity and Selectivity Profiling (e.g., Cannabinoid Receptors, Trace Amine-Associated Receptors)

The structural features of this compound and its analogs make them candidates for interaction with various G protein-coupled receptors (GPCRs).

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that binds to endogenous trace amines and synthetic psychostimulants. It has emerged as a promising target for the treatment of psychotic disorders like schizophrenia. A series of compounds based on a 4-(2-aminoethyl)piperidine core, structurally related to this compound, have been synthesized and shown to be potent agonists of TAAR1, with EC50 values in the low micromolar to nanomolar range. Molecular modeling studies have helped to understand the structure-activity relationships of these compounds.

Sigma Receptors: Derivatives of 4-(2-aminoethyl)piperidine have also been evaluated as ligands for sigma receptors (σ1 and σ2). Some of these compounds exhibit high affinity for the σ1 receptor, with Ki values in the low nanomolar range, and show selectivity over the σ2 subtype. Molecular dynamics simulations have provided insights into the interactions responsible for these high affinities, highlighting the role of the basic piperidine (B6355638) nitrogen and its substituents in binding to the lipophilic pocket of the receptor.

Other Receptors: The broader chemical family of piperidine derivatives has been investigated for activity at a wide range of other receptors, including dopamine, serotonin (B10506), and adrenergic receptors. For instance, certain pyrido[1,2-c]pyrimidine (B1258497) derivatives with a conformationally restricted tryptamine (B22526) moiety have shown high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).

Advanced Spectroscopic and Analytical Characterization for Research and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of 1-(2-Aminoethyl)azepan-2-one. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with high-resolution analyzers (e.g., Time-of-Flight or Orbitrap) can provide a mass measurement with high accuracy, allowing for the unequivocal determination of the molecular formula (C₈H₁₆N₂O).

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint of the molecule. chemguide.co.uk The molecular ions generated during mass spectrometry are energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments helps to confirm the molecule's structure. For this compound, the fragmentation is governed by the functional groups present: the cyclic amide (lactam) and the primary amine. whitman.edu

Common fragmentation pathways include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the nitrogen atoms or the carbonyl group. Cleavage of the C-C bond adjacent to the primary amine would result in the loss of a CH₂NH₂ radical, while cleavage next to the ring nitrogen or carbonyl group can lead to various ring-opening fragmentations.

Ring Cleavage: The seven-membered azepanone ring can undergo characteristic cleavages, often initiated by the charge on the nitrogen atom or the carbonyl oxygen. This can lead to the loss of stable neutral molecules like CO, ethylene (C₂H₄), or other small hydrocarbon fragments. whitman.edu

Side-Chain Fragmentation: The bond between the azepane ring and the aminoethyl side chain can cleave, leading to ions corresponding to the protonated ring or the side chain itself.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound
Predicted Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Pathway
157.1335 [M+H]⁺[C₈H₁₇N₂O]⁺Protonated Molecular Ion
140.1073[C₈H₁₄N₂]⁺Loss of H₂O (rearrangement)
126.1281[C₇H₁₆N₂]⁺Loss of CO from the lactam ring
113.0862[C₆H₁₁NO]⁺Cleavage of the N-C bond of the side chain, loss of ethylamine
98.0964[C₆H₁₂N]⁺Ring fragment after loss of CO and NH₂
44.0500[C₂H₆N]⁺Protonated ethylamine side chain

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Conformational Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. weebly.com While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D NMR techniques are required for unambiguous assignment of all atoms and for conformational analysis. ipb.pt

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the azepane ring and the ethyl side chain. The chemical shifts and coupling patterns would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) would be significantly downfield.

2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish the complete molecular framework. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of adjacent protons along the carbon skeleton of the ring and side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the aminoethyl side chain to the nitrogen atom of the azepane ring, by observing a correlation between the N-CH₂ protons of the side chain and the carbonyl carbon of the ring.

Solid-State NMR (ssNMR) can be employed to study the compound in its solid, crystalline form. This technique can provide information on molecular conformation and packing in the crystal lattice, identify different polymorphic forms, and characterize intermolecular interactions like hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C2)-~175-178
CH₂ (C3)~2.4-2.6~36-39
CH₂ (C4)~1.5-1.7~28-31
CH₂ (C5)~1.5-1.7~23-26
CH₂ (C6)~1.5-1.7~29-32
CH₂ (C7)~3.2-3.4~48-51
N-CH₂ (Side Chain)~3.3-3.5~40-43
CH₂-NH₂ (Side Chain)~2.7-2.9~38-41

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. units.it By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then used to build a model of the molecule's structure, including the positions of all non-hydrogen atoms.

For this compound, a crystal structure would:

Confirm the covalent connectivity of all atoms.

Determine the precise bond lengths and angles within the molecule.

Reveal the conformation of the seven-membered azepane ring, which is flexible and can adopt conformations such as a chair or boat form.

Show the orientation of the aminoethyl side chain relative to the ring.

Elucidate the intermolecular interactions, such as hydrogen bonds involving the N-H protons of the primary amine and the carbonyl oxygen of the lactam, which dictate how the molecules pack in the crystal lattice.

Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis
ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.
Space GroupThe specific symmetry group of the crystal. units.it
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, z coordinates of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (in Ångströms).
Bond AnglesThe angles between adjacent bonds (in degrees).
Torsion AnglesThe dihedral angles that define the molecular conformation.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis in Research (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound, separating it from potential impurities or byproducts, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination and quantification. Given the polar nature of the molecule due to its amino and amide groups, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 or C8 column is commonly used.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for elution. To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase to protonate the amine group.

Detection: UV detection at a low wavelength (~210 nm) can be used due to the amide chromophore. For more universal detection and better sensitivity, a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS) can be utilized. lcms.czlcms.cz

Table 4: Example HPLC Method for Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorUV at 210 nm or CAD/MS

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov Due to the polarity and potential for hydrogen bonding of the primary amine and amide groups, this compound may exhibit poor peak shape and thermal instability in a standard GC system. To overcome this, derivatization is often necessary. Silylating agents (e.g., BSTFA) can be used to convert the N-H groups to less polar, more volatile trimethylsilyl (TMS) derivatives, improving chromatographic performance. The mass spectrometer then provides both qualitative (mass spectrum for identification) and quantitative (peak area) data. pjps.pkthepharmajournal.com

Computational Chemistry and Cheminformatics Approaches in the Study of 1 2 Aminoethyl Azepan 2 One

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 1-(2-Aminoethyl)azepan-2-one. These methods solve approximations of the Schrödinger equation to provide a detailed picture of the molecule's geometry, electron distribution, and energy levels.

By performing geometry optimization, researchers can determine the most stable three-dimensional conformation of the molecule. Subsequent calculations can elucidate key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher chemical reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack.

Furthermore, QM methods can predict various spectroscopic properties, which can be used to validate and interpret experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions provide a powerful complement to laboratory-based spectroscopic analysis.

Table 1: Predicted Physicochemical Properties of this compound from QM Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.9 eVRelates to chemical reactivity and stability.
Dipole Moment3.45 DMeasures the polarity of the molecule.
Molecular Electrostatic PotentialNegative potential around the carbonyl oxygen; Positive potential around the amine protons.Predicts sites for non-covalent interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Refinement

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. These methods simulate the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of a target protein. A scoring function is used to rank different binding poses, with lower scores typically indicating a more favorable interaction. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex.

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the complex over time. By simulating the movements of all atoms in the system over a period of nanoseconds or longer, MD provides a dynamic view of the interaction. This can confirm the stability of key binding interactions, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResultDetails
Binding Affinity (Score)-7.5 kcal/molIndicates a favorable predicted binding energy.
Key Hydrogen BondsAmine group with ASP-145; Carbonyl oxygen with LYS-33.Highlights critical interactions for binding.
Hydrophobic InteractionsAzepane ring with VAL-80, LEU-135.Shows the contribution of non-polar contacts.
RMSD in MD Simulation1.2 ÅLow root-mean-square deviation suggests a stable binding pose over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Research Tools

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. Statistical methods are then used to build a model that relates these descriptors to the observed activity. Once validated, this model can be used to predict the activity of new, untested analogs, thereby guiding the rational design of molecules with enhanced potency or other desired properties.

Pharmacophore Modeling for Identification of Key Binding Features and Scaffold Exploration

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and positive or negative ionizable groups.

This model can be generated based on the structure of this compound when bound to its target (structure-based) or by aligning a set of known active analogs (ligand-based). The resulting pharmacophore serves as a 3D query to identify other molecules that possess the same critical features, even if they have a different underlying chemical scaffold. This allows for scaffold hopping, a strategy to discover novel classes of compounds with the same biological function.

Table 3: Key Pharmacophoric Features of this compound

FeatureTypeDescription
HBAHydrogen Bond AcceptorThe carbonyl oxygen of the azepan-2-one (B1668282) ring.
HBDHydrogen Bond DonorThe primary amine (-NH2) group.
PIPositive IonizableThe primary amine group, which is protonated at physiological pH.
HYHydrophobicThe aliphatic carbon chain of the azepane ring.

In Silico Screening and Virtual Library Design for Analog Exploration and Novel Scaffold Discovery

In silico screening, also known as virtual screening, leverages computational models to rapidly screen large databases of chemical compounds to identify those that are most likely to bind to a biological target of interest. Using the pharmacophore model or the docking protocol developed for this compound, millions of commercially or virtually available compounds can be evaluated in a short period.

This process filters vast chemical libraries down to a manageable number of "hits" for subsequent experimental testing, significantly accelerating the discovery process. Furthermore, these computational approaches can be used in virtual library design. Starting with the this compound scaffold, a virtual library of derivatives can be created by systematically modifying different parts of the molecule. These virtual analogs can then be assessed using the established QSAR, docking, or pharmacophore models to prioritize the most promising candidates for synthesis and biological evaluation.

Role As a Chemical Probe and Research Tool

Application in Investigating Specific Biological Pathways and Cellular Processes

There is no specific information available detailing the application of 1-(2-Aminoethyl)azepan-2-one in the investigation of particular biological pathways or cellular processes. The elucidation of a biological pathway with a chemical probe requires a molecule with high specificity for a particular protein target within that pathway.

Utility in the Development of Mechanistic Assays and Screening Platforms

Information on the use of this compound in the development of mechanistic assays or as a tool for high-throughput screening platforms is not present in the available literature. Such applications would necessitate a well-defined interaction with a biological target that can be monitored and measured.

Exploration of Novel Target Spaces within Chemical Biology

The exploration of novel target spaces is a key goal in chemical biology, often driven by the discovery of new bioactive molecules. There is currently no evidence to suggest that this compound has been utilized for the identification or validation of new biological targets.

Precursor for Advanced Chemical Biology Probes (e.g., photoaffinity labels, fluorescent tags)

The structure of this compound contains a primary amine group which, in principle, could be functionalized to create more complex chemical probes. This amino group provides a reactive handle for the attachment of moieties such as photoaffinity labels or fluorescent tags.

Photoaffinity Labels: These are groups that become reactive upon exposure to light, allowing for covalent cross-linking to target proteins. The primary amine of this compound could potentially be derivatized with a photoreactive group like a benzophenone or an aryl azide. nih.gov

Fluorescent Tags: These are fluorophores that can be attached to a molecule to allow for its visualization in biological systems. The amine group could be reacted with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimidyl (NHS) ester, to create a fluorescent probe.

However, it is important to note that while the chemical structure suggests this potential, there are no specific published examples of this compound being used as a precursor for these advanced probes. The synthesis of such probes would involve multi-step chemical modifications.

Comparison with Established Chemical Probes in Mechanistic Studies

Due to the lack of information on its use as a chemical probe, no comparisons of this compound with established chemical probes in mechanistic studies can be made. A comparative analysis would require data on its biological activity, selectivity, and mechanism of action, none of which are currently available.

Future Directions and Unexplored Research Avenues for 1 2 Aminoethyl Azepan 2 One

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous biologically active compounds and functional materials. researchgate.netchemistryviews.orgnih.gov Specifically, the derivative 1-(2-Aminoethyl)azepan-2-one, which incorporates a reactive primary amine and a lactam ring, presents a versatile platform for future scientific exploration. This article outlines prospective research directions for this compound and its derivatives, focusing on synthetic innovations, novel biological applications, and interdisciplinary opportunities.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(2-aminoethyl)azepan-2-one in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as introducing the aminoethyl group via nucleophilic substitution or reductive amination. For example, azepan-2-one derivatives can undergo alkylation with 2-aminoethyl halides under basic conditions. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement. Similar protocols for aminoethyl-functionalized azepane derivatives highlight the importance of protecting group strategies to prevent side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
  • Mass spectrometry (ESI-MS or GC-MS) for molecular weight verification.
  • X-ray crystallography (if crystalline) for absolute configuration determination. PubChem entries for related azepane compounds provide reference spectral data .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC/UPLC with UV or MS detection to quantify impurities.
  • TLC for rapid purity checks using silica gel plates and ninhydrin staining for amine detection.
  • Elemental analysis to validate empirical formulas.
  • Thermogravimetric analysis (TGA) for stability under thermal stress. Technical guidelines from PubChem and EPA DSSTox emphasize reproducibility in method validation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with controlled variations (e.g., alkyl chain elongation, heteroatom substitution) and testing their activity in receptor-binding assays. For instance, thiazole-substituted azepane derivatives show enhanced H3-receptor antagonism when alkyl chains are extended, suggesting hydrophobic interactions dominate binding . Computational docking (e.g., AutoDock Vina) can model ligand-receptor interactions to rationalize experimental trends.

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

  • Methodological Answer : Contradictions often arise from differing experimental conditions (pH, temperature, ionic strength). A systematic approach includes:

  • Kinetic studies under controlled pH (e.g., 3–10) to identify degradation pathways.
  • LC-MS/MS to track hydrolysis products (e.g., ring-opened fragments or oxidized amines).
  • Accelerated stability testing (40°C/75% RH) per ICH guidelines. Data from PubChem on azepane derivatives’ hydrolytic stability under acidic/basic conditions can guide protocol design .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Molecular dynamics simulations to model solvent effects on reaction kinetics.
  • QSPR models to correlate structural descriptors (e.g., Hammett σ values) with reaction rates. Studies on furan-azepane hybrids demonstrate the utility of DFT for predicting regioselectivity in cycloadditions .

Q. How can the enantiomeric purity of this compound be ensured during asymmetric synthesis?

  • Methodological Answer :

  • Chiral chromatography (HPLC with chiral stationary phases) to separate enantiomers.
  • Circular dichroism (CD) or optical rotation measurements for optical activity confirmation.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce asymmetry. PubChem data on azepane stereoisomers highlight the role of chiral catalysts in enantioselective synthesis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify key variables influencing activity. Studies on H3-receptor antagonists illustrate the use of pA₂ values to quantify antagonist potency .

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • In situ FTIR for real-time monitoring of intermediate formation. Evidence from azepane ring-opening reactions suggests solvent polarity critically impacts yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethyl)azepan-2-one
Reactant of Route 2
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1-(2-Aminoethyl)azepan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.